Home > Products > Screening Compounds P33459 > C6-Ceramide; N-Hexanoylsphingosine
C6-Ceramide; N-Hexanoylsphingosine -

C6-Ceramide; N-Hexanoylsphingosine

Catalog Number: EVT-12632595
CAS Number:
Molecular Formula: C24H47NO3
Molecular Weight: 397.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C6-Ceramide, also known as N-Hexanoylsphingosine, is a type of sphingolipid that plays a crucial role in cellular processes, including apoptosis and cell signaling. It is characterized by a six-carbon fatty acid chain attached to a sphingosine backbone. This compound is significant in the study of cancer biology and other diseases due to its involvement in cellular signaling pathways.

Source

C6-Ceramide can be sourced from various suppliers, including specialized lipid manufacturers like Avanti Polar Lipids. It is often utilized in laboratory settings for research purposes, particularly in studies related to cancer metabolism and cell death mechanisms .

Classification

C6-Ceramide falls under the category of sphingolipids, which are essential components of cell membranes. It is classified as a ceramide, which is a subclass of sphingolipids characterized by the presence of a sphingosine backbone linked to a fatty acid. Ceramides are involved in numerous biological functions, including cell signaling, apoptosis, and inflammation.

Synthesis Analysis

Methods

C6-Ceramide can be synthesized through various methods, primarily involving the enzymatic conversion of sphingosine with hexanoic acid. The synthesis typically requires specific conditions to ensure high yield and purity.

Technical Details

  1. Enzymatic Synthesis: This method utilizes ceramide synthase enzymes that catalyze the acylation of sphingosine with hexanoic acid.
  2. Chemical Synthesis: Involves chemical reactions where sphingosine is reacted with hexanoyl chloride under controlled conditions to form C6-Ceramide.

The synthesis process often includes purification steps such as thin-layer chromatography or high-performance liquid chromatography to isolate the desired product from by-products and unreacted materials .

Molecular Structure Analysis

Structure

C6-Ceramide consists of a sphingosine backbone with a hexanoyl group (six carbon atoms) attached via an amide bond. Its chemical structure can be represented as follows:

  • Chemical Formula: C12H25NO2
  • Molecular Weight: 227.34 g/mol

Data

The molecular structure features:

  • A long hydrocarbon chain (hexanoyl group).
  • An amide bond connecting the fatty acid to the sphingosine.
  • A hydroxyl group on the sphingosine that contributes to its amphipathic nature.
Chemical Reactions Analysis

Reactions

C6-Ceramide participates in several biochemical reactions, particularly within lipid metabolism and signaling pathways. Key reactions include:

  1. Hydrolysis: C6-Ceramide can be hydrolyzed by ceramidases into sphingosine and free fatty acids.
  2. Glycosylation: It can be converted into glycosylceramides through the action of glucosylceramide synthase.
  3. Phosphorylation: C6-Ceramide can undergo phosphorylation to form ceramide 1-phosphate, which is involved in signaling pathways related to cell survival and proliferation.

Technical Details

These reactions are facilitated by specific enzymes and occur within various cellular compartments, including the endoplasmic reticulum and Golgi apparatus .

Mechanism of Action

Process

C6-Ceramide exerts its effects primarily through the induction of apoptosis in various cell types. The mechanism involves:

  1. Activation of Pro-apoptotic Pathways: C6-Ceramide activates caspases and other apoptotic factors leading to programmed cell death.
  2. Inhibition of Anti-apoptotic Signals: It can inhibit pathways that promote cell survival, such as those mediated by phosphatidylinositol 3-kinase.

Data

Studies have demonstrated that C6-Ceramide can enhance cytotoxicity when used in combination with other agents, such as tamoxifen, suggesting its potential role in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 60°C.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant analyses often involve determining the purity using chromatographic techniques and assessing stability under varying pH and temperature conditions .

Applications

Scientific Uses

C6-Ceramide has several applications in scientific research:

  1. Cancer Research: Used to study mechanisms of apoptosis and resistance in cancer cells.
  2. Neurobiology: Investigated for its role in neurodegenerative diseases due to its effects on neuronal survival.
  3. Inflammation Studies: Explored for its potential role in inflammatory responses and related disorders.
Biosynthesis and Metabolic Pathways

1.1. De Novo Synthesis and Sphingosine-Recycling MechanismsC6-ceramide (N-Hexanoylsphingosine) is a synthetic short-chain ceramide analog that bypasses endogenous ceramide biosynthesis pathways. Unlike endogenous long-chain ceramides (e.g., C16-C24), which are synthesized de novo via serine palmitoyltransferase (SPT)-catalyzed condensation of serine and palmitoyl-CoA, C6-ceramide is exogenously administered. The de novo pathway yields dihydrosphingosine, which is acylated by ceramide synthases (CerS1-6) to produce dihydroceramides. These are desaturated by dihydroceramide desaturase (DES1) to form ceramides with specific fatty acid chain lengths determined by CerS isoforms [2] [9].

The sphingosine-recycling (salvage) pathway repurposes sphingosine derived from complex sphingolipid breakdown. Sphingosine is re-acylated by CerS enzymes to regenerate ceramide. C6-ceramide integrates into this pathway via rapid deacylation by ceramidases, releasing sphingosine that can be re-acylated to form endogenous long-chain ceramides. This metabolic flexibility allows C6-ceramide to amplify ceramide pools, particularly C16-ceramide via CerS6 activity, which is upregulated in stress responses [9] [10].

Key Biochemical Features:

  • Short-chain solubility: Enhanced cell permeability compared to endogenous ceramides [1] [8].
  • Metabolic cross-talk: Serves as a precursor for long-chain ceramides via salvage pathways [9] [10].

Table 1: Metabolic Pathways Involving C6-Ceramide

PathwayKey EnzymesPrimary ProductsBiological Impact
De Novo SynthesisSPT, CerS, DES1Long-chain ceramides (C16-C24)Basal ceramide homeostasis
Sphingosine RecyclingCeramidases, CerSC16-Ceramide (via CerS6)Stress-induced ceramide amplification
C6-Ceramide MetabolismCeramidases, GCS, SMSSphingosine, C6-GC, C6-SMPro-apoptotic signaling or drug resistance

Enzymatic Conversion to C6-Glucosylceramide and C6-Sphingomyelin

C6-ceramide undergoes enzymatic modifications analogous to endogenous ceramides:

  • Glucosylation: UDP-glucose ceramide glucosyltransferase (GCS) converts C6-ceramide to C6-glucosylceramide (C6-GC). This reaction is upregulated in multidrug-resistant cancers, sequestering ceramide in glycosphingolipids and blunting apoptosis [4].
  • Phosphocholine transfer: Sphingomyelin synthases (SMS1/2) generate C6-sphingomyelin (C6-SM) using phosphatidylcholine as a donor. C6-SM integrates into plasma membranes but lacks pro-apoptotic properties [4].

Metabolic studies in cancer cell lines (e.g., MDA-MB-231, KG-1) reveal concentration-dependent shifts:

  • At low concentrations (≤5 μM), C6-ceramide favors C6-SM synthesis.
  • At higher concentrations (>10 μM), glucosylation dominates, especially in drug-resistant phenotypes [4].Nanoliposomal encapsulation enhances C6-ceramide delivery, reducing metabolic diversion and increasing bioactive ceramide accumulation by 2.5-fold compared to free C6-ceramide [5] [7].

Metabolic Fate in Cancer vs. Non-Malignant Cells

The metabolic handling of C6-ceramide differs starkly between malignant and non-malignant cells:

  • Cancer Cells: Exhibit a dysregulated ceramide/S1P biostat, characterized by low ceramide and high sphingosine-1-phosphate (S1P) ratios. This imbalance promotes survival and chemoresistance [2]. C6-ceramide metabolism in cancer cells prioritizes inactivation via glucosylation (e.g., 4-fold higher C6-GC in MDA-MB-231 vs. normal fibroblasts). Additionally, cancer cells show enhanced sphingosine kinase (SPHK) activity, converting sphingosine (from C6-ceramide hydrolysis) to pro-survival S1P [2] [3].
  • Non-Malignant Cells: Maintain balanced ceramide metabolism, favoring ceramide recycling over glucosylation. C6-ceramide is primarily directed toward sphingomyelin synthesis or hydrolyzed to sphingosine for re-acylation, minimizing S1P generation [4] [7].

Warburg Effect Targeting: In chronic lymphocytic leukemia (CLL) cells, nanoliposomal C6-ceramide downregulates glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a glycolytic enzyme overexpressed in cancers. This suppresses glucose utilization and ATP production, inducing caspase-independent necrosis. Normal lymphocytes are spared due to lower glycolytic dependence [7].

p53 and Ceramide Crosstalk: Wild-type p53 upregulates CerS6, enhancing C16-ceramide synthesis from C6-ceramide-derived sphingosine. This feedback loop maximizes p53’s tumor-suppressive function in non-malignant cells and inhibits polyploid giant cancer cell (PGCC) progeny formation [10].

Table 2: Contrasting C6-Ceramide Metabolism in Cell Types

Metabolic ParameterCancer CellsNon-Malignant Cells
Dominant PathwayGlucosylation (C6-GC synthesis)Sphingomyelin synthesis
S1P:Ceramide RatioHigh (≥3:1)Low (≤1:1)
GAPDH ResponseDownregulated (↓ ATP production)Unaffected
p53/CerS6 InteractionDisrupted (dysfunctional p53)Intact (↑ C16-ceramide)
Cell Death MechanismApoptosis/necrosisMinimal cytotoxicity

Modulation by Ceramide Synthase Inhibitors

Pharmacological inhibition of ceramide-metabolizing enzymes enhances C6-ceramide’s anticancer efficacy:

  • Acid Ceramidase (AC) Inhibitors: Compounds like DM102 block ceramide hydrolysis to sphingosine. Co-treatment with C6-ceramide synergistically increases long-chain ceramide accumulation (2-fold in MDA-MB-231 cells) and apoptosis via:
  • Mitochondrial membrane depolarization (↓70% ΔΨm)
  • ROS overproduction (↑4-fold)
  • Bax/Bcl-2 ratio shift (>9-fold) [3].
  • Glucosylceramide Synthase (GCS) Inhibitors: Tamoxifen (a P-glycoprotein antagonist) suppresses C6-GC synthesis by 80%, redirecting C6-ceramide toward pro-apoptotic pathways. This combination reduces viability in KG-1 leukemia cells (CI<0.5, indicating synergy) [4].
  • Ceramide Synthase Inhibitors: Fenretinide (4-HPR) inhibits DES1, increasing dihydroceramides while reducing S1P. Though not a direct CerS inhibitor, it amplifies C6-ceramide effects by blocking desaturation [9].

Therapeutic Implications:

  • Enzyme inhibitors counter metabolic diversion, increasing bioactive ceramide half-life.
  • Co-administration with nanoliposomal C6-ceramide improves tumor suppression in vivo (e.g., 90% reduction in melanoma lung metastasis) [5] [9].

Properties

Product Name

C6-Ceramide; N-Hexanoylsphingosine

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)hexanamide

Molecular Formula

C24H47NO3

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)

InChI Key

NPRJSFWNFTXXQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.